molecular formula C4H8N4O B130947 N3-Ethyl-1,2,5-oxadiazole-3,4-diamine CAS No. 140706-49-6

N3-Ethyl-1,2,5-oxadiazole-3,4-diamine

Cat. No.: B130947
CAS No.: 140706-49-6
M. Wt: 128.13 g/mol
InChI Key: RQEIXXVBSMVGBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N3-Ethyl-1,2,5-oxadiazole-3,4-diamine is a heterocyclic compound containing nitrogen and oxygen atoms within its ring structure. This compound is part of the oxadiazole family, which is known for its diverse applications in medicinal chemistry, material science, and as high-energy materials. The presence of nitrogen and oxygen atoms in the ring structure imparts unique chemical properties, making it a valuable compound for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-Ethyl-1,2,5-oxadiazole-3,4-diamine typically involves the cyclization of N-ethyl-1,2-hydrazinedicarboxamides. This process is mediated by reagents such as tosyl chloride and pyridine in ethanol under reflux conditions at temperatures around 79-80°C for approximately 20 hours . The reaction yields high purity products with yields ranging from 80% to 98%.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reagents and solvents used are typically the same as those in laboratory synthesis, but with enhanced safety and efficiency measures to handle larger quantities of chemicals.

Chemical Reactions Analysis

Types of Reactions

N3-Ethyl-1,2,5-oxadiazole-3,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxadiazole derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogens (chlorine, bromine) or alkylating agents (methyl iodide).

Major Products Formed

    Oxidation: Oxadiazole derivatives with various functional groups.

    Reduction: Amine derivatives with enhanced reactivity.

    Substitution: Substituted oxadiazole compounds with diverse functional groups.

Scientific Research Applications

N3-Ethyl-1,2,5-oxadiazole-3,4-diamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its unique chemical structure.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents with improved efficacy and reduced side effects.

    Industry: Utilized in the production of high-energy materials, such as explosives and propellants, due to its stability and energy content.

Mechanism of Action

The mechanism of action of N3-Ethyl-1,2,5-oxadiazole-3,4-diamine involves its interaction with specific molecular targets and pathways. The compound’s nitrogen and oxygen atoms can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. In medicinal applications, it may inhibit or activate specific enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole: Another regioisomer of oxadiazole with similar chemical properties but different reactivity and applications.

    1,3,4-Oxadiazole: Known for its use in medicinal chemistry and as a building block for various organic compounds.

    1,2,3-Oxadiazole: Less common but still valuable in specific chemical syntheses and applications.

Uniqueness

N3-Ethyl-1,2,5-oxadiazole-3,4-diamine is unique due to its specific ring structure and the presence of an ethyl group, which imparts distinct chemical properties

Properties

CAS No.

140706-49-6

Molecular Formula

C4H8N4O

Molecular Weight

128.13 g/mol

IUPAC Name

3-N-ethyl-1,2,5-oxadiazole-3,4-diamine

InChI

InChI=1S/C4H8N4O/c1-2-6-4-3(5)7-9-8-4/h2H2,1H3,(H2,5,7)(H,6,8)

InChI Key

RQEIXXVBSMVGBO-UHFFFAOYSA-N

SMILES

CCNC1=NON=C1N

Canonical SMILES

CCNC1=NON=C1N

Synonyms

1,2,5-Oxadiazole-3,4-diamine,N-ethyl-(9CI)

Origin of Product

United States

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